5-Chloro-2',3'-O-isopropylidene-D-uridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

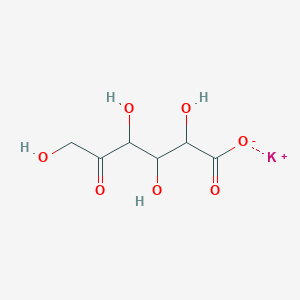

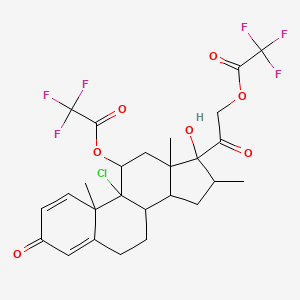

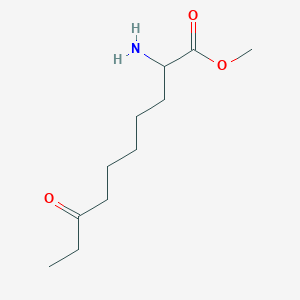

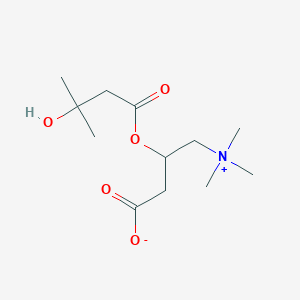

5-Chlor-2',3'-O-Isopropyliden-D-uridin ist ein synthetisches Nukleosid-Analogon. Es ist strukturell verwandt mit Uridin, einem natürlich vorkommenden Nukleosid, wurde aber modifiziert, um ein Chloratom in der 5-Position und eine Isopropylidengruppe zum Schutz der 2'- und 3'-Hydroxylgruppen zu enthalten. Diese Verbindung ist aufgrund ihres potenziellen antiviralen und antikanzerogenen Potenzials von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-2',3'-O-Isopropyliden-D-uridin umfasst in der Regel den Schutz der Hydroxylgruppen an Uridin, gefolgt von der Chlorierung. Ein gängiges Verfahren umfasst die folgenden Schritte:

Schutz: Uridin wird mit Aceton in Gegenwart eines sauren Katalysators behandelt, um das Isopropyliden-Derivat zu bilden.

Chlorierung: Das geschützte Uridin wird dann mit einem Chlorierungsmittel wie Thionylchlorid oder Phosphorylchlorid umgesetzt, um das Chloratom in der 5-Position einzuführen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden jedoch für höhere Ausbeuten und Reinheit hochskaliert und optimiert. Dies beinhaltet oft die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um die Reaktionsbedingungen präzise zu kontrollieren .

Chemische Reaktionsanalyse

Reaktionstypen

5-Chlor-2',3'-O-Isopropyliden-D-uridin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile substituiert werden.

Entschützungsreaktionen: Die Isopropylidengruppe kann unter sauren Bedingungen entfernt werden, um die freien Hydroxylgruppen zu erhalten.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid oder Thiole können für nukleophile Substitutionsreaktionen verwendet werden.

Entschützung: Saure Bedingungen, wie z. B. die Behandlung mit Salzsäure oder Trifluoressigsäure, werden verwendet, um die Isopropylidengruppe zu entfernen.

Hauptprodukte

Substitution: Abhängig vom verwendeten Nukleophil können Produkte Azido-Uridin- oder Thio-Uridin-Derivate umfassen.

Entschützung: Das Hauptprodukt ist das entschützte Uridin-Derivat.

Wissenschaftliche Forschungsanwendungen

5-Chlor-2',3'-O-Isopropyliden-D-uridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Antivirale Forschung: Es wurde auf sein Potenzial untersucht, die Virusreplikation zu hemmen, insbesondere im Zusammenhang mit Hepatitis C und anderen Virusinfektionen.

Krebsforschung: Diese Verbindung hat sich als vielversprechend als Inhibitor der Ribonukleotidreduktase erwiesen, einem Enzym, das für die DNA-Synthese in schnell teilenden Krebszellen entscheidend ist.

Biochemische Studien: Es wird als Werkzeug verwendet, um den Nukleosidstoffwechsel und die Auswirkungen von Nukleosid-Analoga auf zelluläre Prozesse zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2',3'-O-Isopropyliden-D-uridin beinhaltet seine Einlagerung in Nukleinsäuren oder die Hemmung von Schlüsselenzymen:

Einlagerung in Nukleinsäuren: Einmal in RNA oder DNA eingebaut, kann es Kettenabbruch oder die Bildung defekter Nukleinsäuren verursachen.

Enzymhemmung: Es hemmt die Ribonukleotidreduktase und reduziert so den Pool an Desoxynukleotidtriphosphaten, die für die DNA-Synthese zur Verfügung stehen.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

Deprotection: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, are used to remove the isopropylidene group.

Major Products

Substitution: Depending on the nucleophile used, products can include azido-uridine or thio-uridine derivatives.

Deprotection: The major product is the deprotected uridine derivative.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2’,3’-O-isopropylidene-D-uridine has several applications in scientific research:

Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis C and other viral infections.

Anticancer Research: This compound has shown promise as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.

Biochemical Studies: It is used as a tool to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2’,3’-O-isopropylidene-D-uridine involves its incorporation into nucleic acids or inhibition of key enzymes:

Incorporation into Nucleic Acids: Once incorporated into RNA or DNA, it can cause chain termination or the formation of defective nucleic acids.

Enzyme Inhibition: It inhibits ribonucleotide reductase, thereby reducing the pool of deoxynucleotide triphosphates available for DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Chlor-2',3'-O-Isopropyliden-D-Cytidin: Ähnlich in der Struktur, aber mit einer Cytosin-Base anstelle von Uracil.

5'-Chlor-2',3'-O-Isopropylidenadenosin: Ähnlich in der Struktur, aber mit einer Adenin-Base anstelle von Uracil

Einzigartigkeit

5-Chlor-2',3'-O-Isopropyliden-D-uridin ist aufgrund seiner spezifischen Modifikationen einzigartig, die ihm besondere antivirale und antikanzerogene Eigenschaften verleihen. Seine Fähigkeit, die Ribonukleotidreduktase zu hemmen, und sein Potenzial, in Nukleinsäuren eingebaut zu werden, machen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

5-chloro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZJIGLBUSHTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)